molecular formula C12H17N3O B8562508 4-[2-Oxo-2-(4-methyl-1-piperazinyl)ethyl]pyridine

4-[2-Oxo-2-(4-methyl-1-piperazinyl)ethyl]pyridine

Cat. No. B8562508
M. Wt: 219.28 g/mol
InChI Key: ICERQEHHBQYTMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[2-Oxo-2-(4-methyl-1-piperazinyl)ethyl]pyridine is a useful research compound. Its molecular formula is C12H17N3O and its molecular weight is 219.28 g/mol. The purity is usually 95%.
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properties

Molecular Formula

C12H17N3O

Molecular Weight

219.28 g/mol

IUPAC Name

1-(4-methylpiperazin-1-yl)-2-pyridin-4-ylethanone

InChI

InChI=1S/C12H17N3O/c1-14-6-8-15(9-7-14)12(16)10-11-2-4-13-5-3-11/h2-5H,6-10H2,1H3

InChI Key

ICERQEHHBQYTMU-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C(=O)CC2=CC=NC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution is prepared of 3 g (17.3 mM) of (4-pyridinyl)acetic acid in 50 ml of tetrahydrofuran (THF) and, at ambient temperature, a solution of 3.4 g (20.7 mM) of carbonyldiimidazole in solution in 50 ml of THF, is added dropwise. The reaction mixture is agitated for 8 hours, and a solution of 1.73 g (17.3 mM) of N-methylpiperazine in 20 ml of THF is then added. The reaction mixture is heated under reflux of the solvent for 2 hours, and then concentrated under reduced pressure. The residue from evaporation is taken up with 80 ml of 3N sodium hydroxide and extracted with ethyl acetate. The organic phase is dried over magnesium sulphate and concentrated under reduced pressure. The crude product is purified by silica gel chromatography in eluting with the aid of a dichloromethane/methanol mixture (99/1; v/v). The product sought after is obtained as a colourless oil (yield=28%).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
3.4 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
1.73 g
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
Name
Yield
28%

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